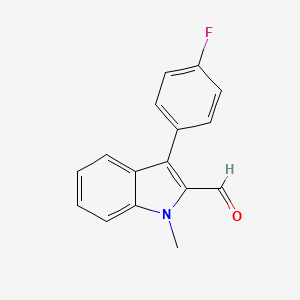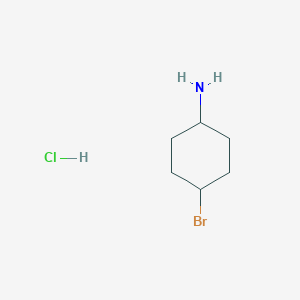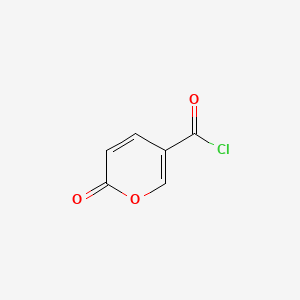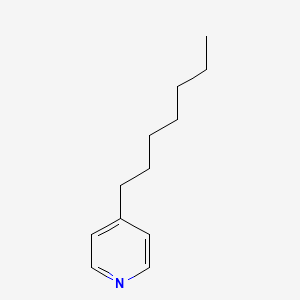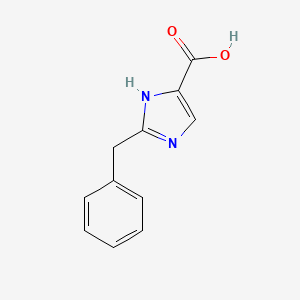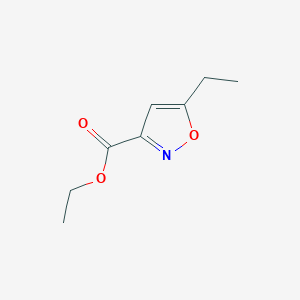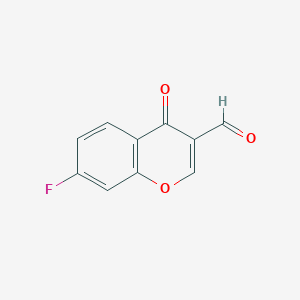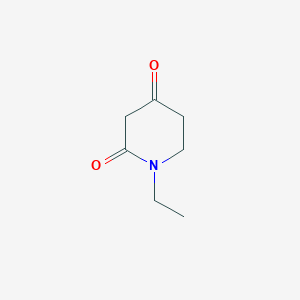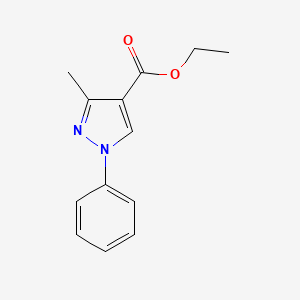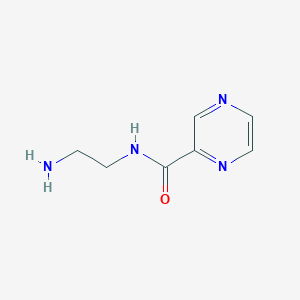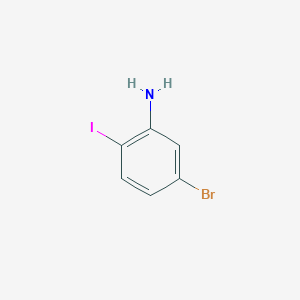![molecular formula C10H10O5 B1340456 Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 1829-60-3](/img/structure/B1340456.png)
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Overview
Description
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is an organic compound with the molecular formula C10H10O5. It is also known by other names such as Dimethyl 3,6-Epoxycyclohexa-1,4-diene-1,2-dicarboxylate and 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid Dimethyl Ester . This compound is characterized by its bicyclic structure, which includes an oxygen bridge and two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate typically involves a Diels-Alder reaction between furan and maleic anhydride. This reaction is carried out at room temperature to yield 7-Oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. The anhydride is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction followed by esterification is a common approach in laboratory settings, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition: It participates in cycloaddition reactions with mesoionic compounds, leading to the formation of aromatic heterocycles.
Bromination: The compound can be brominated at low temperatures to form dibromides.
Common Reagents and Conditions
Cycloaddition: Typically involves mesoionic compounds under controlled conditions.
Bromination: Uses bromine at temperatures ranging from -60°C to 77°C, depending on the desired products.
Major Products
Cycloaddition: Produces five- and six-membered conjugated heterocycles.
Bromination: Yields dibromides and other brominated derivatives.
Scientific Research Applications
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its ability to participate in cycloaddition and other reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to form various products under different conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,6-Epoxycyclohexa-1,4-diene-1,2-dicarboxylate
- 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid Dimethyl Ester
Uniqueness
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is unique due to its specific bicyclic structure with an oxygen bridge, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and aromatic heterocycles .
Properties
IUPAC Name |
dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVSHUVBNGSEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2C=CC1O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate in organic synthesis?
A1: this compound is a versatile reagent widely employed in organic synthesis for constructing various heterocyclic compounds. Its reactivity stems from its ability to undergo [3+2] cycloaddition reactions, particularly with five-membered mesoionic compounds like dithiolones and thiazolones. These reactions often proceed through a cycloaddition–double fragmentation pathway, ultimately yielding aromatic five- and six-membered heterocycles. [, ] For instance, reacting it with specific mesoionic compounds can yield pyrroles, thiopyranones, and pyridones. [, ]
Q2: Can you elaborate on the reaction mechanism of this compound with mesoionic compounds?
A2: The reaction begins with a [3+2] cycloaddition between the electron-rich double bond of the this compound and the dipole of the mesoionic compound. [, ] This forms an unstable cycloadduct intermediate. This intermediate then undergoes a double fragmentation, eliminating carbon dioxide and furan, leading to the formation of the final aromatic heterocycle. [, ] The regioselectivity of the initial cycloaddition can be influenced by the specific mesoionic compound used. []
Q3: Besides heterocycle synthesis, are there other applications of this compound in chemical reactions?
A3: Yes, this compound can also participate in Diels-Alder reactions. For instance, under high pressure, it reacts with cyclooctatetraene to produce a mixture of products, including a unique syn-tricyclo[4.2.0.02,5]octane derivative. [, ] This particular derivative exhibits interesting photochemical behavior, undergoing valence isomerization to a cis,cis-cycloocta-1,5-diene derivative upon X-ray irradiation, showcasing its potential in studying photo-induced transformations. []
Q4: Is there any information on the stability of this compound?
A4: While specific stability data isn't extensively discussed in the provided literature, the formation and subsequent fragmentation of the cycloadduct intermediates in its reactions with mesoionic compounds suggest it might be susceptible to thermal decomposition. [, ] Moreover, its reaction with cyclooctatetraene requiring high pressure hints at its relative stability under standard conditions. [, ]
Q5: What analytical techniques are useful for studying this compound and its reactions?
A5: Several analytical techniques are crucial for studying this compound and its transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the structures of starting materials, intermediates, and final products. [, , , ] X-ray crystallography plays a vital role in unequivocally determining the structure of the syn-tricyclo[4.2.0.02,5]octane derivative and understanding its solid-state isomerization. [] Additionally, techniques like mass spectrometry and infrared spectroscopy can provide further insights into the molecular weight and functional groups present in the molecules, respectively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)
